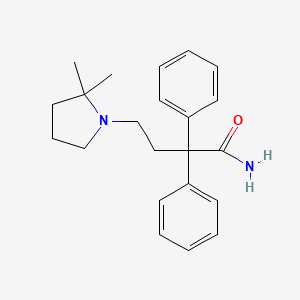
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide ist eine synthetische organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Pyrrolidinring und zwei Phenylgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide beinhaltet typischerweise die Reaktion von 2,2-Diphenylbutanoylchlorid mit 2,2-Dimethylpyrrolidin in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Säurechlorids zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus können industrielle Verfahren strengere Reinigungsschritte umfassen, um sicherzustellen, dass die Verbindung die erforderlichen Reinheitsstandards für ihre vorgesehenen Anwendungen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Pyrrolidinring oder die Phenylgruppen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Alkoxide in Gegenwart eines geeigneten Lösungsmittels.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrrolidin- oder Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird untersucht, um seine potenziellen Wechselwirkungen mit biologischen Makromolekülen zu erforschen.
Medizin: Wird auf seine potenziellen pharmakologischen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[2-(2,2-Dimethyl-1-pyrrolidinyl)ethyl]-1,2,3-triazolidine-4-carbohydrazide
- 4-{4-[(2,2-Dimethyl-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}-1-[(2E)-2-methyl-2-penten-1-yl]piperidine
Einzigartigkeit
4-(2,2-Dimethyl-1-pyrrolidinyl)-2,2-diphenylbutanamide ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Kombination eines Pyrrolidinrings mit zwei Phenylgruppen. Diese Struktur verleiht ihr besondere chemische und physikalische Eigenschaften, die sie für verschiedene Forschungsanwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
47416-88-6 |
|---|---|
Molekularformel |
C22H28N2O |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
4-(2,2-dimethylpyrrolidin-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c1-21(2)14-9-16-24(21)17-15-22(20(23)25,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3,(H2,23,25) |
InChI-Schlüssel |
FMYSIVPIFATHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)







![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)
![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)

